
2-(4-amino-3-bromo-5-chlorophenyl)-5,6-dichloro-1H-isoindole-1,3(2H)-dione
説明
2-(4-amino-3-bromo-5-chlorophenyl)-5,6-dichloro-1H-isoindole-1,3(2H)-dione, also known as BRD-9044, is a chemical compound that belongs to the class of isoindolinones. It has attracted the attention of researchers due to its potential applications in the field of medicinal chemistry.
作用機序
The mechanism of action of 2-(4-amino-3-bromo-5-chlorophenyl)-5,6-dichloro-1H-isoindole-1,3(2H)-dione is not fully understood. However, it has been shown to inhibit the activity of HDACs and bromodomains by binding to their active sites. HDACs are enzymes that remove acetyl groups from histone proteins, which can affect gene expression. Bromodomains are protein domains that recognize acetylated lysine residues on histone proteins, which can also affect gene expression. By inhibiting the activity of these enzymes, this compound can alter gene expression and potentially have therapeutic effects.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and migration of cancer cells, and reduce inflammation. In addition, it has been shown to improve cognitive function in animal models of Alzheimer's disease. These effects are likely due to the inhibition of HDACs and bromodomains, which can affect gene expression and cellular processes.
実験室実験の利点と制限
2-(4-amino-3-bromo-5-chlorophenyl)-5,6-dichloro-1H-isoindole-1,3(2H)-dione has several advantages for lab experiments. It is a small molecule that can be easily synthesized in large quantities. It has also been shown to have good stability and solubility in aqueous solutions. However, there are also limitations to using this compound in lab experiments. It can be toxic to cells at high concentrations, which can affect the interpretation of experimental results. In addition, its mechanism of action is not fully understood, which can make it difficult to design experiments to test specific hypotheses.
将来の方向性
There are several future directions for research on 2-(4-amino-3-bromo-5-chlorophenyl)-5,6-dichloro-1H-isoindole-1,3(2H)-dione. One direction is to further investigate its mechanism of action and identify specific targets of its inhibitory activity. This can provide insights into its potential therapeutic applications and help identify new targets for drug development. Another direction is to optimize its pharmacokinetic properties, such as its bioavailability and half-life, to improve its efficacy as a therapeutic agent. Finally, more research is needed to investigate its potential applications in the treatment of various diseases, including cancer, inflammatory disorders, and neurological disorders.
科学的研究の応用
2-(4-amino-3-bromo-5-chlorophenyl)-5,6-dichloro-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit inhibitory activity against a variety of enzymes, including histone deacetylases (HDACs), bromodomains, and protein kinases. These enzymes play important roles in various cellular processes, such as gene expression, cell cycle progression, and signal transduction. Therefore, this compound has the potential to be developed as a therapeutic agent for the treatment of various diseases, including cancer, inflammatory disorders, and neurological disorders.
特性
IUPAC Name |
2-(4-amino-3-bromo-5-chlorophenyl)-5,6-dichloroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6BrCl3N2O2/c15-8-1-5(2-11(18)12(8)19)20-13(21)6-3-9(16)10(17)4-7(6)14(20)22/h1-4H,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUOKXKNDCPYJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Br)N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6BrCl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



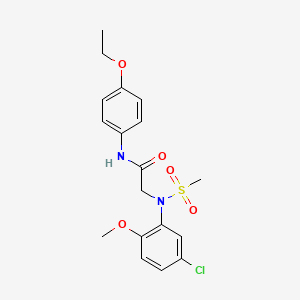

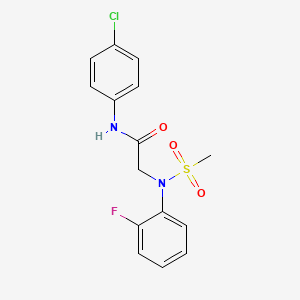
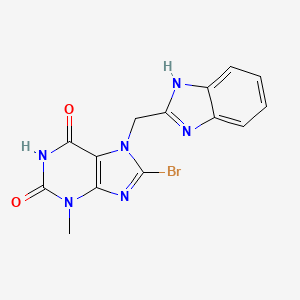
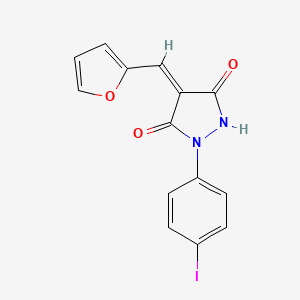
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B3453463.png)
![2-iodo-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B3453475.png)
![N-{3-[(4-fluorobenzoyl)amino]phenyl}-1-naphthamide](/img/structure/B3453478.png)
![4-methoxy-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B3453483.png)
![4-methyl-N-{1-[(4-methyl-1-piperidinyl)carbonyl]-2-phenylvinyl}benzamide](/img/structure/B3453502.png)
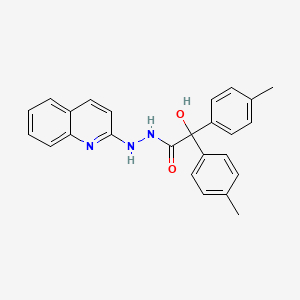
![2-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B3453509.png)
![N-(4-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonyl}phenyl)acetamide](/img/structure/B3453517.png)
![N-(4-bromophenyl)-N'-[2-(4-chlorophenyl)ethyl]urea](/img/structure/B3453518.png)